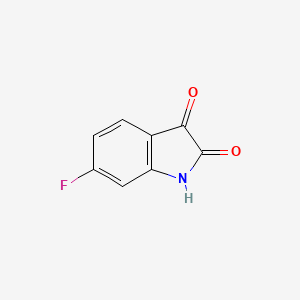

6-Fluoroisatin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 650911. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVFOAVBTUHQCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327394 | |

| Record name | 6-Fluoroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324-03-8 | |

| Record name | 6-Fluoroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 6-Fluoroisatin: Properties, Structure, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 6-Fluoroisatin (CAS 324-03-8), a key heterocyclic building block in modern medicinal chemistry. We will explore its core chemical and physical properties, delve into its structural and spectroscopic characteristics, and elucidate its reactivity profile. The primary focus is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of why this compound is a valuable intermediate, particularly highlighting the strategic role of the fluorine atom in designing novel therapeutic agents. This document moves beyond a simple data sheet to explain the causality behind its utility as a synthetic scaffold for developing potent and targeted pharmaceuticals.

The Strategic Value of Fluorinated Isatins in Medicinal Chemistry

The Isatin Core: A Privileged Scaffold

The isatin (1H-indole-2,3-dione) framework is recognized in medicinal chemistry as a "privileged scaffold." This designation stems from its ability to serve as a foundation for compounds that bind to a wide array of biological targets, exhibiting a broad spectrum of activities. Isatin derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents, among others[1]. Its rigid, bicyclic structure and the presence of two reactive carbonyl groups provide a versatile platform for chemical modification and the exploration of structure-activity relationships (SAR).

The Fluorine Advantage in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy for optimizing its pharmacological profile.[2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's characteristics:

-

Metabolic Stability: The C-F bond is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can block "soft spots" in a molecule and increase its biological half-life.[2]

-

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and improve oral bioavailability.[3]

-

Binding Affinity: The electronegativity of fluorine can alter the electronic distribution of a molecule, potentially creating favorable interactions (such as hydrogen bonds or dipole interactions) with target proteins and enhancing binding affinity.[4]

-

pKa Modulation: A nearby fluorine atom can lower the pKa of adjacent functional groups, such as amines, altering their ionization state at physiological pH and thereby affecting solubility and target engagement.

The synthesis of this compound is a direct application of this strategy, combining the proven biological relevance of the isatin scaffold with the pharmacokinetic and pharmacodynamic benefits of fluorination.

Core Chemical and Physical Properties

This compound is typically supplied as a solid ranging in appearance from a light yellow to brown powder or crystalline solid.[5][6] Its fundamental properties are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 324-03-8 | [7][8] |

| Molecular Formula | C₈H₄FNO₂ | [7][8] |

| Molecular Weight | 165.12 g/mol | [8] |

| IUPAC Name | 6-fluoro-1H-indole-2,3-dione | [8][9] |

| Synonyms | 6-Fluoroindoline-2,3-dione | [7][8] |

| Melting Point | 195-196 °C | [5][6][9] |

| Solubility | 25 mg/mL (solvent not specified, appears slightly hazy) | [6] |

| Density (Predicted) | 1.477 ± 0.06 g/cm³ | [5][6][9] |

| pKa (Predicted) | 8.86 ± 0.20 | [5][6][9] |

| Storage Conditions | Room temperature, under inert atmosphere | [5][6][9] |

Structural Elucidation and Spectroscopic Profile

Molecular Structure

The structure of this compound consists of a planar, bicyclic indole core with carbonyl groups at positions 2 and 3. The defining feature is a single fluorine atom substituted at the 6-position of the benzene ring.

Caption: Chemical structure of 6-fluoro-1H-indole-2,3-dione.

Crystallographic Data

Single-crystal X-ray diffraction studies have provided precise geometric data for this compound, confirming its planar structure. This information is invaluable for computational modeling and rational drug design efforts.

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [8] |

| Space Group | P 2₁ 2₁ 2₁ | [8] |

| Cell Length a | 4.9880 Å | [8] |

| Cell Length b | 5.5522 Å | [8] |

| Cell Length c | 24.2578 Å | [8] |

| Cell Angles | α = 90°, β = 90°, γ = 90° | [8] |

Expected Spectroscopic Profile

While raw spectral data requires direct access from providers, an experienced chemist can predict the key features based on the molecule's structure. These predictions guide the analysis and confirmation of synthetic products.[10]

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.0-7.8 ppm). The protons on the fluorinated ring will exhibit splitting patterns influenced not only by adjacent protons but also by through-space coupling to the fluorine atom (JHF), leading to more complex multiplets than in non-fluorinated isatin. A broad singlet corresponding to the N-H proton is also expected at a downfield shift (typically >10 ppm).

-

¹³C NMR: The spectrum will show eight distinct carbon signals. The two carbonyl carbons will appear significantly downfield (>160 ppm). The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), a hallmark of fluorinated aromatic compounds.

-

IR Spectroscopy: Key vibrational bands are anticipated. Strong absorptions between 1700-1750 cm⁻¹ correspond to the C=O stretching of the ketone (C3) and the amide (C2) functionalities. A peak in the region of 3200-3400 cm⁻¹ is characteristic of the N-H bond stretch.

-

Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the exact mass of C₈H₄FNO₂ would be observed at m/z 165.02.

Synthesis and Key Reactivity Profile

Synthetic Pathways

This compound can be prepared through various methods, often involving the cyclization of fluorinated aniline precursors. A common conceptual approach involves the reaction of an appropriate isatin precursor with a fluorinating agent.[9] The specific choice of synthetic route depends on the desired scale, purity requirements, and available starting materials.

Causality of Reactivity: The Electron-Withdrawing Core

The chemical behavior of this compound is dictated by its functional groups and the electronic effects within its core structure. Understanding these principles is key to its effective use as a synthetic intermediate.

Caption: Key reactivity sites on the this compound molecule.

-

The C3-Carbonyl (Ketone): This is the most significant reaction site. It is highly electrophilic due to the electron-withdrawing effects of the adjacent C2-carbonyl (amide) group. This makes it highly susceptible to nucleophilic attack. This is the mechanistic basis for its most common application: condensation reactions with primary amines, hydrazines, and hydroxylamines to form a diverse library of Schiff bases, hydrazones, and oximes, respectively. These derivatives are often the final bioactive compounds.

-

The N-H Proton (Amide): The proton on the nitrogen is acidic (predicted pKa ≈ 8.86) and can be removed by a suitable base.[5][6][9] The resulting anion is a potent nucleophile, allowing for N-alkylation or N-acylation reactions to introduce further diversity into the scaffold.

-

The Aromatic Ring: The fluorine atom and the fused dione ring are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, they also act as directors for any potential substitution reactions.

Applications in Research and Drug Development

The primary application of this compound is as a high-value intermediate in the synthesis of novel, biologically active molecules.[6] Researchers purchase this compound not as an end-product, but as a foundational scaffold upon which to build more complex drug candidates.

-

Scaffold for Anticancer Agents: Many isatin-based compounds function as kinase inhibitors by mimicking the ATP binding site. The 6-fluoro substituent can enhance binding in the hydrophobic pocket of a kinase or improve metabolic stability, leading to more potent and durable anticancer effects.

-

Development of Antimicrobial Compounds: The isatin core has been incorporated into numerous compounds with activity against bacteria, fungi, and viruses.[1] By synthesizing Schiff base or hydrazone derivatives of this compound, researchers can generate novel chemical entities to combat drug-resistant pathogens. The improved cell permeability conferred by the fluorine atom can be particularly advantageous in this context.[11]

-

Probes for Chemical Biology: While its primary role is as a synthetic intermediate, the isatin scaffold can be incorporated into probes for studying biological systems. The fluorine atom provides a unique spectroscopic handle for ¹⁹F NMR studies, a technique used to monitor drug-target engagement or cellular uptake in a complex biological environment.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. According to the Globally Harmonized System (GHS) classifications, it may cause skin and serious eye irritation, as well as respiratory irritation.[8]

-

Handling: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a dry place under an inert atmosphere to ensure long-term stability.[5][6][9] Recommended storage is at room temperature (10°C - 25°C).

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for modern drug discovery. Its value is derived from the synergistic combination of a biologically relevant isatin core and the pharmacologically advantageous properties of fluorine. Its well-defined structure and predictable reactivity at the C3-carbonyl and N1-amide positions allow medicinal chemists to rationally design and synthesize libraries of novel compounds. By providing a robust, fluorinated starting point, this compound enables the development of next-generation therapeutics with potentially enhanced potency, selectivity, and metabolic stability, addressing critical unmet needs in oncology, infectious diseases, and beyond.

References

-

This compound | C8H4FNO2 | CID 373905. PubChem, National Institutes of Health. [Link]

-

This compound - ChemBK. ChemBK. [Link]

-

This compound CAS#: 324-03-8. ChemWhat. [Link]

-

Experimental infrared spectra. ResearchGate. [Link]

-

Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands. Proceedings of Student Research and Creative Inquiry Day. [Link]

-

5-Fluoroisatin | C8H4FNO2 | CID 236566. PubChem, National Institutes of Health. [Link]

-

Fluoroquinolone-isatin hybrids and their biological activities. ResearchGate. [Link]

-

Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]

-

Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

-

Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS#: 324-03-8 [m.chemicalbook.com]

- 6. lbaochemicals.com [lbaochemicals.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C8H4FNO2 | CID 373905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. This compound(324-03-8) 1H NMR [m.chemicalbook.com]

- 11. nbinno.com [nbinno.com]

A Senior Application Scientist's Guide to the Synthesis of 6-Fluoroisatin from 4-Fluoroaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 6-Fluoroisatin

Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone of medicinal chemistry, serving as privileged scaffolds for a vast array of biologically active compounds.[1][2][3] The introduction of a fluorine atom into the isatin core, specifically at the 6-position, yields this compound, a molecule of significant interest. Fluorine's unique properties—including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4][5] Strategic fluorination can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby improving membrane permeability.[4][5][6][7] Consequently, this compound is a critical intermediate in the synthesis of novel therapeutics, particularly in the development of anticancer and antimicrobial agents.[6][8]

This guide provides an in-depth technical exploration of the primary synthetic routes to this compound, commencing from the readily available precursor, 4-fluoroaniline. We will dissect the two most robust and historically significant methodologies: the Sandmeyer isatin synthesis and the Stolle synthesis. Our focus will be on the underlying chemical principles, the causality behind procedural steps, and the practical execution of these transformations in a laboratory setting.

Part 1: The Sandmeyer Isatin Synthesis: A Classic Route

The Sandmeyer synthesis, first described in 1919, remains one of the most reliable and frequently employed methods for preparing isatins from anilines.[1][9][10][11] It is a two-stage process that begins with the formation of an α-isonitrosoacetanilide intermediate, which is subsequently cyclized under strong acidic conditions.

Causality and Strategic Rationale

The elegance of the Sandmeyer synthesis lies in its sequential construction of the isatin core. The initial reaction creates a linear precursor with the necessary atoms in place for the final ring-closing step. The choice of reagents is critical:

-

Chloral Hydrate (Cl₃CCH(OH)₂): This serves as the source for the two-carbon unit that will ultimately form the C2 and C3 positions of the isatin ring.[12][13]

-

Hydroxylamine Hydrochloride (NH₂OH·HCl): This reagent reacts with the intermediate formed from aniline and chloral hydrate to generate the crucial oxime functionality of the isonitrosoacetanilide.[9][14]

-

Concentrated Sulfuric Acid (H₂SO₄): In the final step, sulfuric acid acts as a powerful dehydrating agent and catalyst, promoting an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) to achieve cyclization.[11][15][16]

While effective, the Sandmeyer process can be sensitive to the electronic nature of the aniline substituents and may be less efficient for anilines with increased lipophilicity.[12][15]

Reaction Mechanism Workflow

The synthesis proceeds through two distinct, isolable stages. The first stage is the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine to form N-(4-fluorophenyl)-2-(hydroxyimino)acetamide (isonitroso-4-fluoroacetanilide). The second stage is the acid-catalyzed cyclization of this intermediate to yield this compound.

Caption: Workflow for the Sandmeyer synthesis of this compound.

Data Presentation: Key Reagents and Parameters

| Reagent/Parameter | Role / Purpose | Typical Stoichiometry (relative to aniline) | Key Considerations |

| 4-Fluoroaniline | Starting Material | 1.0 eq | Ensure high purity.[17] Can be prepared by reducing 4-nitrofluorobenzene.[18][19] |

| Chloral Hydrate | C2-C3 Carbon Source | ~1.1 eq | A regulated substance; handle with appropriate care.[15] |

| Hydroxylamine HCl | Oxime Formation | ~3.0 eq | A significant excess is often required to drive the reaction to completion.[20] |

| Sodium Sulfate | Salting-out Agent | Large excess | Increases the ionic strength of the solution to precipitate the isonitroso intermediate.[20] |

| Hydrochloric Acid | Acid Catalyst | ~1.05 eq | Used to form the aniline hydrochloride salt, improving solubility in the aqueous medium.[20] |

| Sulfuric Acid | Cyclization Catalyst | Solvent/Reagent | Must be concentrated. The reaction is exothermic and temperature control is critical.[20] |

| Temperature (Step 1) | Reaction Condition | Vigorous boiling (~100 °C) | Heating is required to drive the condensation.[20] |

| Temperature (Step 2) | Reaction Condition | 60-80 °C | Careful temperature control is needed to prevent side reactions like sulfonation.[20][21] |

Experimental Protocol: Sandmeyer Synthesis

This protocol is a synthesized representation based on established procedures.[20][21][22]

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

-

In a large reaction vessel, prepare a solution of chloral hydrate (1.0-1.2 eq) and a large excess of crystallized sodium sulfate in water.

-

In a separate flask, prepare a solution of 4-fluoroaniline (1.0 eq) in water, adding concentrated hydrochloric acid (~1.05 eq) to facilitate dissolution.

-

Prepare a third aqueous solution of hydroxylamine hydrochloride (~3.0 eq).

-

Add the 4-fluoroaniline solution and then the hydroxylamine hydrochloride solution to the reaction vessel containing the chloral hydrate.

-

Heat the mixture to a vigorous boil. The reaction is typically complete within minutes of reaching a full boil, indicated by the formation of a precipitate.

-

Cool the reaction mixture in an ice bath to fully crystallize the isonitrosoacetanilide intermediate.

-

Collect the solid product by vacuum filtration, wash with cold water, and air-dry thoroughly. The product should be a pale-colored solid.

Step 2: Cyclization to this compound

-

In a flask equipped with a mechanical stirrer and a thermometer, carefully warm concentrated sulfuric acid (~8-10 parts by weight relative to the intermediate) to 50 °C.

-

Add the dry N-(4-fluorophenyl)-2-(hydroxyimino)acetamide from Step 1 in small portions, ensuring the temperature is maintained between 60-70 °C. Use external cooling (ice bath) as necessary to control the exothermic reaction.

-

Once the addition is complete, heat the mixture to 80 °C for approximately 10-15 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and then carefully pour it over a large volume of cracked ice with stirring.

-

The this compound product will precipitate as a bright orange or reddish-brown solid. Allow it to stand for 30-60 minutes.

-

Collect the crude product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

Purification and Characterization

The crude this compound can be purified by recrystallization from glacial acetic acid or an ethanol/water mixture.[10] Purity can be assessed by measuring its melting point (literature: 195-196 °C) and using standard analytical techniques such as NMR, IR spectroscopy, and Mass Spectrometry.[23]

Part 2: The Stolle Synthesis: A Powerful Alternative

The Stolle synthesis is a highly effective alternative to the Sandmeyer method, particularly for preparing N-substituted isatins, though it is also applicable to unsubstituted analogs.[11] This two-step procedure involves the acylation of an aniline with oxalyl chloride, followed by a Lewis acid-mediated intramolecular Friedel-Crafts cyclization.[24][25]

Causality and Strategic Rationale

The Stolle synthesis offers a different strategic approach by first forming an amide bond and then inducing an electrophilic cyclization.

-

Oxalyl Chloride ((COCl)₂): This highly reactive diacyl chloride readily reacts with the primary amine of 4-fluoroaniline to form an N-(4-fluorophenyl)oxalyl chloride intermediate.[12][24]

-

Lewis Acid (e.g., AlCl₃, TiCl₄): The Lewis acid is the critical promoter for the cyclization step. It coordinates to the carbonyl oxygen of the acyl chloride, dramatically increasing its electrophilicity and facilitating the intramolecular attack on the electron-rich aromatic ring to close the five-membered ring.[11][26]

This method often provides cleaner reactions and can be more tolerant of different functional groups on the aniline ring compared to the harsh acidic conditions of the Sandmeyer synthesis.

Reaction Mechanism Workflow

The process begins with the formation of a chlorooxalylanilide intermediate, which is then cyclized in the presence of a strong Lewis acid to furnish the isatin product.

Caption: Workflow for the Stolle synthesis of this compound.

Data Presentation: Key Reagents and Parameters

| Reagent/Parameter | Role / Purpose | Typical Stoichiometry (relative to aniline) | Key Considerations |

| 4-Fluoroaniline | Starting Material | 1.0 eq | Must be dry. |

| Oxalyl Chloride | Acylating Agent | 1.0 - 1.2 eq | Highly reactive and moisture-sensitive. Must be handled in an inert atmosphere. |

| Lewis Acid (AlCl₃) | Cyclization Catalyst | 2.0 - 2.5 eq | Must be anhydrous. The reaction is often vigorous and requires careful temperature control. |

| Solvent (Step 1) | Reaction Medium | Anhydrous, non-protic (e.g., DCM, Ether) | The solvent must be inert to the highly reactive oxalyl chloride. |

| Solvent (Step 2) | Reaction Medium | High-boiling, inert (e.g., CS₂, Dichlorobenzene) | The solvent must be stable to the Lewis acid and high temperatures. |

| Temperature (Step 1) | Reaction Condition | 0 °C to Room Temp | The initial acylation is typically performed at low temperatures to control reactivity. |

| Temperature (Step 2) | Reaction Condition | Elevated (Reflux) | Heat is required to drive the Friedel-Crafts cyclization. |

Experimental Protocol: Stolle Synthesis

This protocol is a generalized representation.[11][24][27]

Step 1: Synthesis of N-(4-fluorophenyl)ethanediamide chloride

-

Dissolve 4-fluoroaniline (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add oxalyl chloride (1.0-1.1 eq) dropwise to the stirred solution. A precipitate of the intermediate will likely form.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

The intermediate can be isolated by filtration, or the solvent can be removed under reduced pressure. It is often used in the next step without extensive purification.

Step 2: Lewis Acid-Catalyzed Cyclization

-

Suspend the crude intermediate from Step 1 in a dry, high-boiling inert solvent (e.g., carbon disulfide or 1,2-dichlorobenzene).

-

Carefully add anhydrous aluminum trichloride (AlCl₃, ~2.2 eq) portion-wise with vigorous stirring. The addition is exothermic and may cause the solvent to reflux.

-

Once the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The product can be extracted with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Purification and Characterization

Purification is performed as described for the Sandmeyer synthesis, typically via recrystallization. Characterization would follow the same analytical methods (m.p., NMR, IR, MS) to confirm the structure and purity of the final product.

Conclusion and Outlook

Both the Sandmeyer and Stolle syntheses represent powerful and viable pathways for the production of this compound from 4-fluoroaniline. The Sandmeyer method is a classic, cost-effective route utilizing common laboratory reagents, making it suitable for large-scale production.[15] Its primary drawbacks are the use of highly corrosive concentrated sulfuric acid and potential issues with substrate scope. The Stolle synthesis provides a valuable alternative, often with cleaner reaction profiles, but requires the use of moisture-sensitive and highly reactive reagents like oxalyl chloride and anhydrous Lewis acids.[11][12]

The choice between these methods will depend on the specific requirements of the research or development program, including scale, available equipment, and the need to synthesize derivatives. Mastery of these core synthetic transformations provides the medicinal chemist with a robust toolkit for accessing this compound and its analogs, paving the way for the discovery of next-generation pharmaceuticals.

References

- Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022). Biomedicine and Chemical Sciences - International Research and Publishing Academy.

- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Biomedical Research and Therapy.

-

Marvel, C. S., & Hiers, G. S. Isatin. Organic Syntheses. Retrieved from [Link]

-

Synthesis of Substituted Isatins. (N.D.). National Institutes of Health. Retrieved from [Link]

-

Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

-

Sandmeyer Isatin Synthesis. (N.D.). SynArchive. Retrieved from [Link]

-

Chloral hydrate. (N.D.). Wikipedia. Retrieved from [Link]

-

Isatin Synthesis: Key Methods for Pharmaceutical Intermediates. (N.D.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Stollé Synthesis. (N.D.). SynArchive. Retrieved from [Link]

-

Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (N.D.). National Institutes of Health. Retrieved from [Link]

-

Synthesis of isatin. (2024). Sciencemadness Discussion Board. Retrieved from [Link]

-

Sandmeyer Isatin Synthesis. (N.D.). Name-Reaction.com. Retrieved from [Link]

-

Isatin. (N.D.). Wikipedia. Retrieved from [Link]

- Synthesis method of isatin derivatives. (N.D.). Google Patents.

-

Synthesis of Isatin and Its Derivatives & their Applications in Biological System. (N.D.). Biomedical Research. Retrieved from [Link]

-

Synthesis of Sandmeier Isatin. (N.D.). ResearchGate. Retrieved from [Link]

-

5-Fluoroisatin: Applications in Anticancer and Antimicrobial Drug Development. (N.D.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

A Review on Synthetic and Medicinal Aspects of Isatin and its Derivatives. (2017). World Journal of Pharmaceutical Research. Retrieved from [Link]

- Synthesis method of isatin derivatives. (N.D.). Google Patents.

-

Fluoroquinolone-isatin hybrids and their biological activities. (N.D.). ResearchGate. Retrieved from [Link]

-

Stollé synthesis. (N.D.). Wikipedia. Retrieved from [Link]

-

Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. (N.D.). National Institutes of Health. Retrieved from [Link]

-

Stolle Synthesis of Isatin. This method is very effective for the... (N.D.). ResearchGate. Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (N.D.). ScienceDirect. Retrieved from [Link]

-

Fluorine as a key element in modern drug discovery and development. (N.D.). LE STUDIUM. Retrieved from [Link]

-

4-Fluoroaniline. (N.D.). Wikipedia. Retrieved from [Link]

-

This compound. (N.D.). PubChem. Retrieved from [Link]

- Preparation method of para-fluoroaniline. (N.D.). Google Patents.

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (N.D.). PubMed. Retrieved from [Link]

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nmc.gov.in [nmc.gov.in]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 6. nbinno.com [nbinno.com]

- 7. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. synarchive.com [synarchive.com]

- 10. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Isatin - Wikipedia [en.wikipedia.org]

- 12. journals.irapa.org [journals.irapa.org]

- 13. Chloral hydrate - Wikipedia [en.wikipedia.org]

- 14. biomedres.us [biomedres.us]

- 15. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 19. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]

- 20. orgsyn.org [orgsyn.org]

- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 22. CN101786980B - Synthesis method of isatin derivatives - Google Patents [patents.google.com]

- 23. lbaochemicals.com [lbaochemicals.com]

- 24. synarchive.com [synarchive.com]

- 25. Stollé synthesis - Wikipedia [en.wikipedia.org]

- 26. dergipark.org.tr [dergipark.org.tr]

- 27. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 6-Fluoroisatin: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Fluoroisatin (CAS No. 324-03-8), a pivotal heterocyclic compound in medicinal chemistry. As a Senior Application Scientist, my aim is to synthesize foundational knowledge with actionable insights, explaining not just the what but the why behind its synthesis and application. We will explore its chemical properties, synthesis methodologies, and its significant role as a scaffold for developing novel therapeutic agents.

Core Properties and Identification of this compound

This compound, also known as 6-Fluoro-1H-indole-2,3-dione, is a substituted derivative of isatin. The strategic placement of a fluorine atom at the 6-position of the indole ring significantly influences its electronic properties and, consequently, its biological activity and reactivity. This modification is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2]

| Property | Value | Source(s) |

| CAS Number | 324-03-8 | [1][3][4] |

| Molecular Formula | C₈H₄FNO₂ | [1][3] |

| Molecular Weight | 165.12 g/mol | [1] |

| Appearance | Light yellow to brown powder or crystals | |

| Melting Point | 195-196 °C | |

| IUPAC Name | 6-fluoro-1H-indole-2,3-dione | [1] |

| Synonyms | 6-Fluoroindoline-2,3-dione, 6-Fluoro-2,3-dihydro-1H-indole-2,3-dione | [1][3][4] |

Synthesis of this compound: The Sandmeyer Approach

The synthesis of isatin and its derivatives is most classically achieved through the Sandmeyer isatin synthesis. This method, while over a century old, remains a robust and widely used approach.[5][6][7] The rationale for its preference lies in its use of readily available anilines as starting materials and its tolerance for a variety of substituents.

The synthesis is a two-step process starting from the corresponding substituted aniline, in this case, 4-fluoroaniline.

Caption: Mechanism of action of a 6-fluoro-containing anticancer agent via inhibition of DHODH.

This inhibition leads to the depletion of intracellular pools of uridine and cytidine, which are essential precursors for RNA and DNA synthesis. [8]Consequently, tumor cells are unable to replicate and undergo cell death. This example authoritatively grounds the value of the this compound scaffold in the rational design of targeted cancer therapies.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a validated starting point for the development of sophisticated and potent therapeutic agents. Its defined physicochemical properties, accessible synthesis, and versatile reactivity make it an invaluable tool for medicinal chemists. The insights gained from the study of its derivatives, particularly in the realm of oncology, underscore the power of strategic fluorination in drug design. As research continues to uncover novel biological targets, the demand for well-characterized and high-purity scaffolds like this compound will undoubtedly grow, paving the way for the next generation of targeted therapies.

References

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2023). MDPI. [Link]

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2023). ResearchGate. [Link]

-

Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-l,l'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic. SciSpace. [Link]

-

A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). PubMed Central. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers. [Link]

-

Different biological activity profiles of fluorinated isatin derivatives. ResearchGate. [Link]

-

Sandmeyer Isatin Synthesis. Cambridge University Press. [Link]

-

This compound | 324-03-8 | 98%. LBAO Chemicals. [Link]

-

Synthesis and biological evaluation of some isatin derivatives for antimicrobial properties. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Isatin Derivatives as Antibacterial Inhibitors. MDPI. [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health. [Link]

-

Isatin. Organic Syntheses. [Link]

-

Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. National Institutes of Health. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Bis-Schiff Bases of Isatin Derivatives Synthesis, and their Biological Activities: A Review. ResearchGate. [Link]

-

This compound | C8H4FNO2. PubChem. [Link]

-

Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

Sources

- 1. This compound | C8H4FNO2 | CID 373905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]

- 3. scbt.com [scbt.com]

- 4. This compound | 324-03-8 [chemicalbook.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Biological activity of 6-Fluoroisatin derivatives

An In-Depth Technical Guide to the Biological Activity of 6-Fluoroisatin Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The isatin (1H-indole-2,3-dione) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities.[1][2][3] The strategic incorporation of fluorine atoms into organic molecules is a well-established method for enhancing pharmacokinetic and pharmacodynamic properties, such as metabolic stability, bioavailability, and binding affinity.[4] This guide focuses on derivatives of this compound, a specific fluorinated analogue, exploring its diverse and potent biological activities. We will delve into the mechanistic underpinnings of its anticancer, antiviral, antimicrobial, and enzyme inhibitory effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations to provide a comprehensive resource for researchers in drug discovery and development.

The Isatin Scaffold and the Role of Fluorine

Isatin and its derivatives are renowned for a vast array of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[5][6][7] The reactivity of the C3-keto group and the ability to substitute at the N1, C5, C6, and C7 positions make it a versatile template for chemical modification.

The introduction of a fluorine atom at the C6 position of the isatin ring profoundly influences the molecule's electronic properties and lipophilicity. This modification can lead to enhanced membrane permeability, increased resistance to metabolic degradation, and stronger interactions with biological targets, thereby potentiating its therapeutic effects.[4]

Anticancer Activity: Inducing Targeted Cell Death

Fluorinated isatin derivatives have emerged as a promising class of antitumor agents.[1][8] Their cytotoxic action is often associated with the induction of apoptosis in cancer cells through multiple pathways.[1][9]

Mechanism of Action: ROS Generation and Mitochondrial Pathway

A primary mechanism involves the disruption of mitochondrial function. Certain fluorinated 1-benzylisatins have been shown to induce dissipation of the mitochondrial membrane potential, leading to an accumulation of reactive oxygen species (ROS) within tumor cells.[1][9] This oxidative stress triggers the intrinsic pathway of apoptosis, a cascade of cellular events culminating in programmed cell death.

Another key strategy employed by isatin-based anticancer drugs, such as the FDA-approved drug Sunitinib, is the inhibition of receptor tyrosine kinases (RTKs).[10] These enzymes are crucial for cell proliferation and angiogenesis; their inhibition can halt tumor growth and metastasis.

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Quantitative Cytotoxicity Data

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Fluorinated 1-benzylisatins | M-HeLa (cervical cancer) | 5 - 20 | [1] |

| Fluorinated 1-benzylisatins | HuTu 80 (duodenal cancer) | 8 - 30 | [1] |

| 5-Nitroisatin (analogue) | Caspase-3 (enzyme) | 0.50 (Ki) | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a reliable method for assessing the cytotoxic effect of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Antiviral Activity: A Broad-Spectrum Defense

Isatin derivatives have a long history as antiviral agents, with Methisazone being a notable example used against poxviruses.[6][12] Fluorination can enhance the potency and spectrum of this activity.

Mechanism of Action: Inhibition of Viral Replication

The antiviral mechanisms of fluorinated isatins are diverse and virus-specific.

-

HIV: Some isatin derivatives, particularly N,N-disubstituted thiosemicarbazones, function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), preventing the conversion of viral RNA into DNA.[12][13]

-

HCV & SARS-CoV: Certain 5-fluoro derivatives have been shown to inhibit HCV RNA synthesis and interfere with the replication of the SARS-CoV virus in Vero cells.[12]

-

VSV: N-allyl-2-(5-fluoro-2-oxoindolin-3-ylidene) hydrazine carbothioamide demonstrated significant activity against the replication of Vesicular Stomatitis Virus (VSV).[4]

Quantitative Antiviral Data

| Compound Class | Virus | Activity Metric | Result | Reference |

| 5-Fluoroisatin Sulfonamide | HCV | RNA Synthesis Inhibition | Effective at 6 µg/mL | [12] |

| 5-Fluoroisatin Sulfonamide | SARS-CoV | Max Protection (Vero cells) | 45% | [12] |

| 5-Fluoroisatin Thiosemicarbazone | VSV | Log Virus Titer Difference | 0.88 | [4] |

| Aminopyrimidinimino isatin hybrids | HIV-1 | EC₅₀ (MT-4 cells) | 5.6 - 7.8 µM | [13] |

Experimental Protocol: Plaque Reduction Assay

This workflow is standard for quantifying the ability of a compound to inhibit viral infection and replication.

Principle: This assay measures the reduction in the formation of viral plaques (localized areas of cell death) in a monolayer of host cells in the presence of the test compound.

Caption: Workflow for a standard viral plaque reduction assay.

Step-by-Step Methodology:

-

Cell Culture: Grow a confluent monolayer of susceptible host cells in 6-well plates.

-

Infection: Remove the culture medium and infect the cells with a viral suspension calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

-

Treatment: Prepare an overlay medium (e.g., 2% methylcellulose in MEM) containing various concentrations of the this compound derivative.

-

Overlay: After the adsorption period, remove the viral inoculum and add 2 mL of the compound-containing overlay medium to each well.

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 2-5 days).

-

Staining: Aspirate the overlay, fix the cells with 10% formalin, and stain with 0.5% crystal violet solution.

-

Quantification: Count the number of plaques in each well. The percent inhibition is calculated as: [1 - (plaques in treated well / plaques in control well)] * 100.

Antimicrobial Activity

The isatin scaffold is a common feature in compounds with antibacterial and antifungal properties.[14][15] Studies have shown that halogen substitution at the 5th position of the isatin ring, including with fluorine, can lead to more active antimicrobial compounds.[14]

Mechanism of Action and Spectrum

While the exact mechanisms are still under investigation, it is believed that these compounds may disrupt bacterial cell wall synthesis or interfere with essential metabolic enzymes. Some isatin-quinoline conjugates have been shown to cause disruption of the bacterial cell membrane.[16] The spectrum of activity often includes both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as pathogenic fungi like Candida albicans and Aspergillus niger.[14]

Experimental Protocol: Disk Diffusion (Kirby-Bauer) Method

This is a widely used qualitative method to screen for antimicrobial activity.

Step-by-Step Methodology:

-

Prepare Inoculum: Prepare a standardized suspension of the target microorganism (e.g., to a 0.5 McFarland standard).

-

Plate Inoculation: Uniformly swab the microbial inoculum onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to a known concentration. Impregnate sterile paper disks (6 mm diameter) with a specific volume of the compound solution and allow the solvent to evaporate.

-

Placement: Place the impregnated disks, along with a positive control (e.g., gentamicin) and a negative control (solvent only) disk, onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Enzyme Inhibitory Activity

The rigid structure of the isatin core makes it an excellent scaffold for designing specific enzyme inhibitors. Fluorination can enhance binding affinity and specificity.

Key Enzyme Targets

-

Carboxylesterases (CEs): Isatins have been identified as potent and specific inhibitors of CEs, enzymes involved in the metabolism of numerous esterified drugs. The inhibitory potency of isatin compounds was found to be directly related to their hydrophobicity.[17]

-

Caspases: As mentioned in the anticancer section, isatin derivatives can be potent inhibitors of caspases, particularly caspase-3 and -7, which are key executioners of apoptosis.[11] This modulation can be critical in diseases beyond cancer, such as neurodegenerative disorders.

-

Kinases: The success of kinase inhibitors based on the related oxindole scaffold (e.g., Sunitinib) suggests that this compound derivatives are strong candidates for the development of novel kinase inhibitors.[10]

Caption: Model of a this compound derivative binding in an enzyme active site.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol outlines a general workflow for determining the inhibitory constant (Kᵢ) of a compound against a target enzyme.

Step-by-Step Methodology:

-

Assay Setup: In a 96-well plate, set up reactions containing a buffer, the target enzyme at a fixed concentration, and varying concentrations of the this compound derivative. Allow this mixture to pre-incubate for 10-15 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a specific substrate (ideally a chromogenic or fluorogenic one).

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the product formation over time by monitoring the change in absorbance or fluorescence.

-

Data Acquisition: Record the initial reaction velocity (V₀) for each inhibitor concentration.

-

Data Analysis: Plot the reaction velocities against substrate concentration at different fixed inhibitor concentrations (Michaelis-Menten plots).

-

Kᵢ Determination: Use a secondary plot, such as a Lineweaver-Burk plot (1/V₀ vs 1/[S]), to determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (Kᵢ).

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and potent class of biologically active molecules. The strategic placement of a fluorine atom on the isatin scaffold enhances its inherent therapeutic potential, leading to promising candidates for anticancer, antiviral, antimicrobial, and enzyme-inhibiting drugs. The diverse mechanisms of action, from inducing ROS-mediated apoptosis in cancer cells to inhibiting key viral enzymes, underscore the broad applicability of this chemical core.

Future research should focus on synthesizing novel libraries of this compound derivatives to optimize potency and selectivity for specific biological targets. The development of hybrid molecules, which combine the this compound core with other pharmacophores, could lead to agents with dual mechanisms of action and improved efficacy against drug-resistant pathogens and cancers.[5][18]

References

-

El-Sayed, W. M., Ali, O. M., Zyada, M. M., & Mohamed, R. K. (2013). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Monatshefte für Chemie - Chemical Monthly, 144(11), 1725–1733. [Link]

-

Bogdanov, M. G., Tsvetkov, V. B., Cheprako, M. V., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International Journal of Molecular Sciences, 24(20), 15119. [Link]

-

Selvam, P., Kumar, V., & Sharma, V. (2010). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. Indian Journal of Pharmaceutical Sciences, 72(4), 525–528. [Link]

-

Gao, C., Wang, Z., Su, Y., et al. (2021). Fluoroquinolone-isatin hybrids and their biological activities. European Journal of Medicinal Chemistry, 213, 113169. [Link]

-

El-Sayed, W. M., Ali, O. M., Zyada, M. M., & Mohamed, R. K. (2013). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Monatshefte für Chemie, 144(11), 1725-1733. [Link]

-

Bari, S. S., & Shah, A. (2009). Synthesis and Antimicrobial Activity of Some New Isatin Derivatives. Iranian Journal of Pharmaceutical Sciences, 5(3), 143-150. [Link]

-

Bogdanov, M. G., Tsvetkov, V. B., Cheprakov, M. V., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International Journal of Molecular Sciences, 24(20), 15119. [Link]

-

Medvedev, A., Buneeva, O., & Gnedenko, O. (2007). Biological targets for isatin and its analogues: Implications for therapy. Current Medicinal Chemistry, 14(16), 1693-1703. [Link]

-

Ferreira, A. S., Lameira, J., & de Vasconcelos, A. S. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 676646. [Link]

-

Singh, U. P., & Singh, R. K. (2003). Biological activities of isatin and its derivatives. Current Science, 85(11), 1557-1560. [Link]

-

Bogdanov, M. G., Tsvetkov, V. B., Cheprako, M. V., et al. (2023). Different biological activity profiles of fluorinated isatin derivatives. ResearchGate. [Link]

-

Bogdanov, M. G., Tsvetkov, V. B., Cheprako, M. V., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International Journal of Molecular Sciences, 24(20), 15119. [Link]

-

El-Sabbagh, O. I., Barakat, K. H., & Al-Masoudi, N. A. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Future Virology, 17(2), 115-131. [Link]

-

Saini, M., Kumar, D., & Kumar, S. (2023). exploring the antimicrobial potential of isatin and derivatives. World Journal of Pharmaceutical Research, 12(2), 1045-1065. [Link]

-

Wadkins, R. M., Hyatt, J. L., & Potter, P. M. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Bioorganic & Medicinal Chemistry Letters, 17(12), 3362-3367. [Link]

-

Zachary, E., & Talent, B. (2022). Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands. Proceedings of Student Research and Creative Inquiry Day, 6. [Link]

-

ResearchGate. (n.d.). Reported 5-fluoroisatin derivatives compounds. [Link]

-

Kumar, R., Kumar, S., & Singh, P. (2023). Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. ACS Omega, 8(20), 17855–17865. [Link]

-

Karki, R. (2011). Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells. CORE. [Link]

-

Ngaha, M. I. W., et al. (2024). A Survey of Isatin Hybrids and their Biological Properties. Preprints.org. [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of synthesized isatin derivatives. [Link]

-

Mohsin, A. K., et al. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(2), 106-117. [Link]

-

El-Gohary, N. S., & Shaaban, M. R. (2021). Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening. Molecules, 26(11), 3183. [Link]

-

Gerig, J. T. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of Fluorine Chemistry, 131(11), 1137-1145. [Link]

-

Silverman, R. B. (1988). Enzyme inhibition by fluoro compounds. Journal of Biological Chemistry, 263(33), 16705-16708. [Link]

-

Lee, J., et al. (2023). Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus. International Journal of Molecular Sciences, 24(24), 17294. [Link]

Sources

- 1. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.irapa.org [journals.irapa.org]

- 4. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 11. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 14. brieflands.com [brieflands.com]

- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 16. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. preprints.org [preprints.org]

An In-depth Technical Guide to the Crystal Structure of 6-Fluoroisatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in medicinal chemistry, serving as versatile precursors for a multitude of compounds with a broad spectrum of biological activities.[1][2] The isatin scaffold is considered a "privileged" structure, meaning it can bind to multiple, diverse biological targets. This has led to the development of isatin-based compounds with anticancer, antimicrobial, antiviral, and anticonvulsant properties, among others.[1][3][4]

The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern drug discovery.[5][6] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can aid in cell membrane permeability.[5][6]

This guide provides a comprehensive technical overview of the crystal structure of 6-Fluoroisatin, a key fluorinated derivative of isatin. Understanding the three-dimensional arrangement of atoms in the solid state is paramount for rational drug design, as it dictates the molecule's physical properties, such as solubility and stability, and governs its interactions with biological macromolecules. We will delve into the synthesis and crystallization, the detailed analysis of its crystal structure via single-crystal X-ray diffraction, the potential for polymorphism, and the implications for drug development.

Synthesis and Crystallization of this compound

The preparation of high-purity, single-crystal-quality this compound is the essential first step for its structural elucidation. While various methods exist for the synthesis of isatin derivatives, a robust and common approach is the Sandmeyer isatin synthesis. This method is advantageous due to the ready availability of the starting materials.

Experimental Protocol: Synthesis of this compound (Sandmeyer Method)

This protocol describes a plausible and chemically sound route starting from 4-fluoroaniline.

-

Formation of the Isonitrosoacetanilide:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-fluoroaniline (1 eq.) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of chloral hydrate (1.1 eq.) in water and add it to the aniline solution.

-

Prepare a separate solution of hydroxylamine hydrochloride (3.3 eq.) in water.

-

Slowly add the hydroxylamine solution to the reaction mixture, ensuring the temperature is maintained below 10 °C. The isonitrosoacetanilide product will precipitate out of the solution.

-

Heat the mixture to reflux for a short period to complete the reaction, then cool and filter the solid product. Wash with cold water and dry.

-

-

Cyclization to this compound:

-

In a separate flask, heat concentrated sulfuric acid to 60-70 °C.

-

Carefully and portion-wise, add the dried isonitrosoacetanilide from the previous step to the hot sulfuric acid. The addition should be controlled to maintain the temperature within a specified range (e.g., 70-80 °C).

-

After the addition is complete, heat the mixture for a short time to ensure complete cyclization.

-

Cool the reaction mixture and carefully pour it onto crushed ice. The crude this compound will precipitate.

-

Filter the solid, wash thoroughly with cold water to remove residual acid, and then dry.

-

The crude product can be further purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.

-

Experimental Protocol: Crystallization for Single-Crystal X-ray Diffraction

The quality of the crystal is the most critical factor for a successful X-ray diffraction experiment. The published method for obtaining single crystals of this compound is slow evaporation.[7][8]

-

Solvent Selection: Acetone is the solvent of choice as reported in the literature.[7][8]

-

Solution Preparation: Prepare a saturated or near-saturated solution of purified this compound in acetone at room temperature. It is crucial to use a high-purity solvent.

-

Slow Evaporation:

-

Transfer the solution to a clean vial.

-

Cover the vial with a cap or parafilm with a few small holes pierced in it. This prevents dust from entering while allowing the solvent to evaporate slowly.

-

Place the vial in a vibration-free environment at a constant temperature.

-

-

Crystal Harvesting: Over several days to a week, as the acetone slowly evaporates, single crystals suitable for X-ray diffraction should form. Carefully select a well-formed crystal with sharp edges and no visible defects for mounting.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. xisdxjxsu.asia [xisdxjxsu.asia]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Cellular Mechanism of Action of 6-Fluoroisatin

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] These activities include, but are not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[3][4] The versatility of the isatin scaffold allows for extensive chemical modifications, leading to the development of derivatives with enhanced potency and target specificity.[5] Among these, fluorinated isatins have emerged as a particularly promising group of compounds in the landscape of cancer therapeutics. The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, often leading to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to biological targets.

This guide provides a comprehensive technical overview of the cellular mechanism of action of a specific derivative, 6-Fluoroisatin. While extensive research has been conducted on the broader isatin family, this document will synthesize the current understanding of how the 6-fluoro substitution influences the compound's interaction with cellular machinery, with a primary focus on its role in inducing programmed cell death, or apoptosis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally investigate the cellular effects of this compound.

Core Mechanism of Action: Induction of Apoptosis via Caspase Inhibition

The primary mechanism through which this compound and related isatin derivatives exert their cytotoxic effects on cancer cells is the induction of apoptosis.[1] Apoptosis is a tightly regulated process of programmed cell death essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. A key family of proteases that execute apoptosis are the caspases (cysteine-aspartic proteases). Isatin derivatives have been identified as potent inhibitors of effector caspases, particularly caspase-3 and caspase-7, which are responsible for the cleavage of a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.

While specific IC50 values for this compound against individual caspases are not extensively documented in publicly available literature, the consensus from studies on structurally similar fluorinated isatins suggests that the core isatin scaffold is responsible for the inhibitory activity. The fluorine substituent at the 6th position likely enhances the molecule's potency and cellular uptake. The proposed mechanism of caspase inhibition involves the electrophilic C3 carbonyl group of the isatin ring, which is susceptible to nucleophilic attack by the cysteine residue in the active site of the caspase enzyme. This interaction can lead to the formation of a reversible or irreversible covalent adduct, thereby inactivating the enzyme.

Signaling Pathway of this compound-Induced Apoptosis

The inhibition of effector caspases by this compound is a critical event that tips the cellular balance towards apoptosis. The following diagram illustrates the proposed signaling cascade initiated by this compound.

Secondary Mechanisms: Mitochondrial Dysfunction and Oxidative Stress

Beyond direct caspase inhibition, evidence suggests that fluorinated isatins can also induce apoptosis through mechanisms involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS).

Mitochondrial Membrane Potential (ΔΨm) Dissipation

The mitochondrion plays a central role in the intrinsic pathway of apoptosis. A key event in this pathway is the loss of the mitochondrial membrane potential (ΔΨm). Studies on fluorinated isatins have shown that these compounds can induce a rapid dissipation of ΔΨm. This disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, which in turn activates the caspase cascade.

Reactive Oxygen Species (ROS) Production

The generation of ROS, such as superoxide anions and hydrogen peroxide, is another important mechanism implicated in the pro-apoptotic effects of many anticancer agents. Some fluorinated isatins have been shown to stimulate the production of ROS within cancer cells. Elevated levels of ROS can induce cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering apoptotic cell death.

Experimental Protocols for a Technical Guide

To facilitate the investigation of this compound's mechanism of action, this section provides detailed, step-by-step methodologies for key experiments.

Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7, in cell lysates.

-

Principle: The assay utilizes a specific peptide substrate (e.g., Ac-DEVD-AFC) that is cleaved by active caspase-3/7, releasing a fluorescent reporter molecule (AFC). The fluorescence intensity is directly proportional to the caspase activity.[6]

-

Protocol:

-

Cell Culture and Treatment: Plate cells at a suitable density in a 96-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time period. Include a vehicle-treated control and a positive control (e.g., staurosporine).

-

Cell Lysis: After treatment, centrifuge the plate and remove the supernatant. Add 50 µL of chilled lysis buffer to each well and incubate on ice for 10 minutes.

-

Assay Reaction: Prepare the caspase substrate solution by diluting the substrate and DTT in the provided assay buffer. Add 50 µL of the substrate solution to each well of a black, flat-bottom 96-well plate.

-

Incubation: Add 50 µL of the cell lysate to the corresponding wells. Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 400 nm and emission at 505 nm.[6]

-

Data Analysis: Normalize the fluorescence readings to the protein concentration of each lysate. Express the caspase activity as a fold change relative to the vehicle-treated control.

-

Western Blot Analysis of Apoptosis Markers

This technique is used to detect the cleavage of key apoptotic proteins, providing qualitative evidence of apoptosis.

-

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis. The cleavage of pro-caspase-3 to its active form and the cleavage of PARP are hallmark indicators of apoptosis.[7][8][9]

-

Protocol:

-

Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay measures changes in the mitochondrial membrane potential.

-

Principle: The JC-1 dye is a lipophilic, cationic fluorescent probe that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with a collapsed ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers.[10][11][12][13] The ratio of red to green fluorescence provides a measure of mitochondrial health.

-

Protocol:

-

Cell Treatment: Treat cells with this compound in a 96-well plate. Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

JC-1 Staining: Prepare a 2 µM JC-1 working solution in the cell culture medium. Replace the medium in each well with the JC-1 solution.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.

-

Washing: Gently wash the cells twice with a pre-warmed assay buffer.

-

Fluorescence Measurement: Measure the red fluorescence (Ex/Em = ~585/590 nm) and green fluorescence (Ex/Em = ~510/527 nm) using a fluorescence microplate reader.

-

Data Analysis: Calculate the red/green fluorescence ratio for each well. A decrease in this ratio indicates mitochondrial depolarization.

-

Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay measures the overall levels of intracellular ROS.

-

Principle: The cell-permeable DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[14][15][16][17] The fluorescence intensity is proportional to the amount of ROS.

-

Protocol:

-

Cell Treatment: Treat cells with this compound in a black, clear-bottom 96-well plate. Include a positive control for ROS induction (e.g., H2O2).

-

DCFH-DA Staining: Prepare a 10 µM DCFH-DA working solution in serum-free medium. Replace the medium in each well with the DCFH-DA solution.

-

Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

-

Washing: Gently wash the cells twice with PBS.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

-

Experimental Workflow Diagram

Potential Off-Target Effects and Target Engagement

A critical aspect of drug development is the characterization of a compound's selectivity and potential off-target effects. While the primary targets of isatin derivatives appear to be caspases, it is plausible that they may interact with other cellular proteins, particularly other cysteine proteases or kinases.

Kinase Inhibition Profiling

Many small molecule inhibitors designed to target one class of enzymes can exhibit cross-reactivity with others. Kinase inhibitor profiling assays can be employed to screen this compound against a broad panel of kinases to identify any potential off-target inhibitory activity. This is crucial for understanding the compound's overall cellular effects and for predicting potential side effects.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context.[18][19][20]

-

Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then subjected to a heat gradient. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.[18][19]

-

Application: CETSA can be used to definitively confirm that this compound binds to caspases within intact cells. Furthermore, proteome-wide CETSA coupled with mass spectrometry can be used to identify novel, unanticipated off-target proteins.

Conclusion

This compound is a promising isatin derivative with potent pro-apoptotic activity in cancer cells. The core mechanism of action is believed to be the inhibition of effector caspases, primarily caspase-3 and -7, leading to the execution of the apoptotic program. Additionally, secondary mechanisms involving the induction of mitochondrial dysfunction and oxidative stress likely contribute to its cytotoxic effects.

This technical guide provides a framework for understanding and investigating the cellular mechanisms of this compound. The detailed experimental protocols offer a starting point for researchers to explore its effects in various cellular models. Further studies, including comprehensive off-target profiling and in vivo efficacy assessments, are warranted to fully elucidate the therapeutic potential of this compound. The continued exploration of fluorinated isatins like this compound holds significant promise for the development of novel and effective anticancer agents.

References

-

Cheke, R. S., Patil, V. M., Firke, S. D., Ambhore, J. P., Ansari, I. A., Patel, H. M., Shinde, S. D., Pasupuleti, V. R., Hassan, M. I., Adnan, M., Kadri, A., & Snoussi, M. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Pharmaceuticals (Basel, Switzerland), 15(3), 272. [Link]

-